2,2-Dimethyl-3-phenylmorpholine;hydrochloride
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Overview
Description
2,2-Dimethyl-3-phenylmorpholine;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their wide range of pharmacological activities and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-phenylmorpholine;hydrochloride typically involves the reaction of 2,2-dimethyl-3-phenylmorpholine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-phenylmorpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2,2-Dimethyl-3-phenylmorpholine.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2,2-Dimethyl-3-phenylmorpholine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-phenylmorpholine;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler structure with similar pharmacological properties.
2,2-Dimethylmorpholine: Lacks the phenyl group but shares the dimethyl substitution.
3-Phenylmorpholine: Similar structure but without the dimethyl groups.
Uniqueness
2,2-Dimethyl-3-phenylmorpholine;hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other morpholine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2,2-Dimethyl-3-phenylmorpholine;hydrochloride is a morpholine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure : The compound features a morpholine ring with two methyl groups at the 2-position and a phenyl group at the 3-position. This specific substitution pattern is believed to influence its biological properties.
Synthesis : The synthesis typically involves the reaction of 2,2-dimethyl-3-phenylmorpholine with hydrochloric acid to form its hydrochloride salt, which is crucial for enhancing solubility and bioavailability in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. faecalis | 40 µg/mL |
P. aeruginosa | 50 µg/mL |
S. typhi | 45 µg/mL |
K. pneumoniae | 30 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Antitumor Activity
In vitro studies have shown that this compound possesses antitumor activity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism appears to involve apoptosis induction, as evidenced by morphological changes in treated cells:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 12.41 | Induction of apoptosis |
HCT-116 | 9.71 | Cell cycle arrest in S phase |
The observed effects include nuclear fragmentation and chromatin condensation, indicating a dose-dependent response leading to cell death .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : Potential effects on neurotransmitter receptors have been noted, particularly nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes .
- DNA Interaction : Studies suggest that it can bind to DNA, affecting replication and transcription processes, thus contributing to its antitumor effects .
Case Studies and Research Findings
Several studies have evaluated the pharmacological potential of morpholine derivatives, including this compound:
- Blough et al. (2011) conducted a comprehensive evaluation of phenylmorpholine analogs for therapeutic applications, highlighting the importance of structural modifications in enhancing biological efficacy .
- A recent study demonstrated that derivatives similar to this compound exhibited broad-spectrum antitumor activity across multiple cell lines, reinforcing the need for further exploration into their therapeutic potential .
Properties
IUPAC Name |
2,2-dimethyl-3-phenylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-12(2)11(13-8-9-14-12)10-6-4-3-5-7-10;/h3-7,11,13H,8-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIMKDQIYBJNRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCCO1)C2=CC=CC=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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